Theophyllidine Hydrochloride

Description

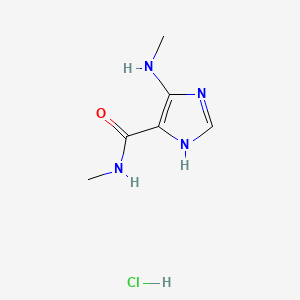

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methyl-4-(methylamino)-1H-imidazole-5-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O.ClH/c1-7-5-4(6(11)8-2)9-3-10-5;/h3,7H,1-2H3,(H,8,11)(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHAZBQSUILUIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(NC=N1)C(=O)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858469 |

Source

|

| Record name | N-Methyl-4-(methylamino)-1H-imidazole-5-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116131-08-9 |

Source

|

| Record name | N-Methyl-4-(methylamino)-1H-imidazole-5-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Situating Theophyllidine Hydrochloride in Pharmaceutical Analysis

An In-depth Technical Guide to the Chemical Properties of Theophyllidine Hydrochloride and its Parent Compound, Theophylline

This compound (CAS: 116131-08-9) is a chemical entity of significant interest primarily within the context of pharmaceutical quality control and drug development.[1][2] It is recognized by major pharmacopeias, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), as Theophylline Impurity D or Theophylline Related Compound D .[3][4][5] As such, its relevance is intrinsically linked to the manufacturing and analysis of Theophylline, a widely used methylxanthine drug for treating respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[6][7] This guide provides a comprehensive overview of the known properties of this compound and delves deeply into the chemical and pharmacological landscape of its parent compound, Theophylline, to offer a complete technical resource for researchers, scientists, and drug development professionals.

This compound: Core Chemical Identity

This compound is the salt form of Theophyllidine, chemically named N-methyl-5-(methylamino)-1H-imidazole-4-carboxamide.[3][4] Its primary role is not as a therapeutic agent but as a certified reference material used to develop and validate analytical methods for ensuring the purity and quality of Theophylline-based drug products.[3][8]

Physicochemical Properties

Data on this compound is primarily available from suppliers of chemical and pharmaceutical reference standards. The key known properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 116131-08-9 | [1][2][3] |

| Molecular Formula | C₆H₁₁ClN₄O | [1][2][5] |

| Molecular Weight | 190.63 g/mol | [2][5] |

| Appearance | White to Off-White Solid | [9] |

| Synonyms | Theophylline EP Impurity D HCl, Theophylline USP Related Compound D HCl, N-methyl-5-(methylamino)-1H-imidazole-4-carboxamide hydrochloride | [3][9][10] |

Due to the limited public data on this specific impurity, a thorough understanding requires an in-depth examination of the active pharmaceutical ingredient (API) it is associated with: Theophylline.

The Parent Compound: A Comprehensive Profile of Theophylline

Theophylline (1,3-dimethylxanthine) is a purine alkaloid found naturally in tea and cocoa beans.[6][11] Its clinical efficacy and narrow therapeutic window necessitate stringent control over its purity, making the study of related compounds like this compound crucial.[12]

Chemical and Physical Properties of Theophylline

Theophylline is a white, odorless, crystalline powder with a bitter taste.[13] Its chemical structure and properties are well-documented.

| Property | Value | Source(s) |

| CAS Number | 58-55-9 | [14] |

| Molecular Formula | C₇H₈N₄O₂ | [6][14] |

| Molecular Weight | 180.167 g/mol | [6] |

| Melting Point | 270–274 °C | [15] |

| pKa | 8.6 (acting as a weak acid) | [11][15] |

| Water Solubility | Sparingly soluble (~8.3 g/L at 20 °C) | [11][15] |

| Solubility in Other Solvents | Soluble in alkali hydroxides, ammonia, and dilute acids. Sparingly soluble in alcohol and chloroform. | [15] |

| UV Maximum (λmax) | 277 nm (in 0.1N NaOH) | [6] |

Synthesis of Theophylline

Theophylline can be synthesized through several methods, with the Traube purine synthesis being a classical and illustrative example.[6][16] This method builds the purine ring system from pyrimidine precursors.

Rationale Behind the Traube Synthesis: This pathway is a robust method for creating substituted purines. It begins with the construction of a substituted pyrimidine ring, which is then functionalized with amino groups. A nitrosation reaction followed by reduction creates adjacent amino groups (a diamine), which is the key precursor for cyclization with a one-carbon source (like formamide) to form the final imidazole ring of the purine structure.

Caption: The Traube synthesis pathway for Theophylline.

A patented method for the synthesis of Theophylline involves the following key steps[17]:

-

Step 1: 6-aminouracil is methylated using dimethyl sulphate in a basic solution to yield 6-amino-1,3-dimethyluracil.

-

Step 2: The product from Step 1 is treated with a sodium nitrite solution in an acidic medium (acetic acid) to form 6-amino-5-nitroso-1,3-dimethyluracil.

-

Step 3: The nitroso compound is reduced, for example, through catalytic hydrogenation using a palladium-carbon catalyst, to yield 5,6-diamino-1,3-dimethyluracil.

-

Step 4: The resulting diamine is heated with a reagent like triethoxymethane, which serves as a source for the final carbon atom, leading to the closure of the imidazole ring and the formation of Theophylline.[17]

Pharmacological Profile and Mechanism of Action

Theophylline exerts its therapeutic effects through two primary, well-established mechanisms of action.[12][13][14] Understanding these pathways is critical for drug development professionals exploring its derivatives or related compounds.

Causality of Action: Theophylline's dual-action profile explains both its therapeutic benefits and its side effects. As a phosphodiesterase (PDE) inhibitor, it increases intracellular cyclic AMP (cAMP), leading to the relaxation of bronchial smooth muscle (bronchodilation).[18][19] As a non-selective adenosine receptor antagonist, it blocks the bronchoconstrictive effects of adenosine.[18] This same adenosine antagonism, however, is responsible for many of its unwanted cardiac and central nervous system side effects.[13]

Caption: Dual mechanism of action of Theophylline.

Other proposed anti-inflammatory mechanisms include the activation of histone deacetylase 2 (HDAC2) and the inhibition of pro-inflammatory transcription factors like NF-κB.[12][19]

Analytical Methodologies

The analysis of Theophylline and its impurities is routinely performed using High-Performance Liquid Chromatography (HPLC), often with UV detection.[20][21][22] The goal of a robust analytical method is to accurately quantify the main compound while effectively separating it from all known impurities, including Theophylline Impurity D (Theophyllidine).

Experimental Protocol: RP-HPLC for Theophylline and Impurities

This protocol is a representative example of a reversed-phase HPLC (RP-HPLC) method for the analysis of Theophylline.

Method Rationale: Reversed-phase chromatography is ideal for separating moderately polar compounds like Theophylline and its impurities. A C18 column provides a non-polar stationary phase, while a polar mobile phase (a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile) is used for elution. Detection at 272-280 nm is chosen because it is near the absorbance maximum for Theophylline, providing high sensitivity.[20][21]

Step-by-Step Methodology:

-

Preparation of Mobile Phase:

-

Prepare a buffer solution (e.g., 10 mM Ammonium Acetate) and adjust the pH to 6.0.[19]

-

Mix the buffer with an organic solvent (e.g., Methanol) in a specified ratio (e.g., 60:40 v/v Methanol:Water or 90:5:5 v/v Buffer:Acetonitrile:Methanol).[19][20]

-

Degas the mobile phase using vacuum filtration or sonication to prevent bubbles in the system.

-

-

Standard Solution Preparation:

-

Accurately weigh a certified reference standard of Theophylline and dissolve it in the mobile phase or a suitable solvent (e.g., methanol) to create a stock solution (e.g., 1 mg/mL).[20]

-

Prepare a series of calibration standards by serially diluting the stock solution to concentrations spanning the expected range of the samples (e.g., 1 µg/mL to 50 µg/mL).[20]

-

Similarly, prepare a standard solution of this compound (Impurity D) to determine its retention time and for system suitability checks.

-

-

Sample Preparation:

-

For pharmaceutical dosage forms, crush tablets or dissolve the powder in a known volume of diluent.

-

For biological samples (e.g., plasma), perform a liquid-liquid extraction (e.g., with a chloroform/isopropanol mixture) to isolate the drug and remove interferences.[20]

-

Filter all samples and standards through a 0.45 µm syringe filter before injection to protect the HPLC column.

-

-

Chromatographic Conditions:

-

Data Analysis:

-

Run the standards to generate a calibration curve by plotting peak area against concentration.

-

Inject the samples and identify the Theophylline peak based on its retention time.

-

Quantify the amount of Theophylline in the samples by comparing their peak areas to the calibration curve.

-

Identify and quantify any impurities by comparing their retention times and response factors to their respective reference standards.

-

Sources

- 1. usbio.net [usbio.net]

- 2. scbt.com [scbt.com]

- 3. Theophylline EP Impurity D (HCl salt) | 116131-08-9 | SynZeal [synzeal.com]

- 4. veeprho.com [veeprho.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Theophylline - Wikipedia [en.wikipedia.org]

- 7. Theophylline: MedlinePlus Drug Information [medlineplus.gov]

- 8. drjcrbio.com [drjcrbio.com]

- 9. Theophylline EP Impurity D HCl (Theophylline USP Related C… [cymitquimica.com]

- 10. alentris.org [alentris.org]

- 11. Theophylline | 58-55-9 [chemicalbook.com]

- 12. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. drugs.com [drugs.com]

- 14. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Theophylline [drugfuture.com]

- 16. Theophylline synthesis - chemicalbook [chemicalbook.com]

- 17. CN104744470A - Synthesis method for theophylline - Google Patents [patents.google.com]

- 18. What is the mechanism of Theophylline? [synapse.patsnap.com]

- 19. atsjournals.org [atsjournals.org]

- 20. Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 21. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 22. tandfonline.com [tandfonline.com]

Prolegomenon: Situating Theophyllidine Hydrochloride

An In-depth Technical Guide to the Synthesis of Theophylline and the Context of Theophyllidine Hydrochloride

For the Attention of Researchers, Scientists, and Drug Development Professionals

Before delving into synthetic pathways, it is crucial to clarify the subject of this guide. The query for "this compound" (CAS No. 116131-08-9) leads to a compound identified primarily as "Theophylline Related Compound D" or an impurity of the drug Dyphylline.[1][2][3] Its IUPAC name is N-Methyl-5(or 4)-methylamino-imidazole-4(or 5)-carboxamide Hydrochloride.[2] A review of established chemical literature and patent databases does not yield dedicated, mainstream synthesis routes for this compound itself. Its significance lies in its status as a reference standard for impurity profiling in the manufacturing of related active pharmaceutical ingredients (APIs).

Given the close structural relationship and the likely interest of researchers in the purine alkaloid family, this guide will provide an in-depth exploration of the synthesis of the parent compound, Theophylline (CAS No. 58-55-9).[4] Theophylline, or 1,3-dimethylxanthine, is a cornerstone methylxanthine drug used in the treatment of respiratory diseases like asthma and COPD.[5][6] Understanding its synthesis is fundamental for professionals in drug development and medicinal chemistry.

Part 1: The Classic Traube Purine Synthesis of Theophylline

The most historically significant and widely cited method for Theophylline synthesis is the Traube purine synthesis, first developed by the German scientist Wilhelm Traube in 1900.[5] This pathway builds the purine ring system from pyrimidine precursors. It is a robust and versatile method that remains a foundational concept in heterocyclic chemistry.

Causality and Mechanistic Insights

The Traube synthesis is a multi-step process designed to construct the fused imidazole ring onto a pre-formed pyrimidine ring. Each step is a deliberate chemical transformation aimed at introducing the necessary functional groups for the final cyclization.

The synthesis begins with the condensation of N,N'-dimethylurea and a cyanoacetic acid derivative. This initial step forms the core pyrimidine ring, which is then elaborated through a series of functional group manipulations—nitrosation, reduction, and formylation—to prepare for the final ring closure that yields the xanthine core of Theophylline.

Visualizing the Traube Synthesis Pathway

Caption: The Traube synthesis pathway for Theophylline.

Step-by-Step Experimental Protocol for Traube Synthesis

This protocol is a synthesized representation of the classical Traube method.[7]

Step 1: Synthesis of 6-Amino-1,3-dimethyluracil

-

Reaction Setup: In a reaction vessel equipped with a stirrer and reflux condenser, N,N'-dimethylurea is reacted with ethyl cyanoacetate in the presence of a condensing agent like acetic anhydride.

-

Condensation: The mixture is heated to initiate the condensation reaction, forming cyanoacetylmethylurea.[7]

-

Cyclization: The intermediate, cyanoacetylmethylurea, is then treated with a base (e.g., sodium ethoxide) to induce intramolecular cyclization, yielding 6-amino-1,3-dimethyluracil.[7] The product is typically isolated by filtration after cooling and precipitation.

Step 2: Synthesis of 5,6-Diamino-1,3-dimethyluracil

-

Nitrosation: The 6-amino-1,3-dimethyluracil is dissolved in an appropriate solvent (e.g., water or acetic acid) and treated with nitric acid or a nitrite salt (e.g., sodium nitrite) under acidic conditions. This introduces a nitroso group at the 5-position, forming 5-nitroso-6-amino-1,3-dimethyluracil.[7][8]

-

Reduction: The nitroso group is then reduced to an amino group. This is commonly achieved through catalytic hydrogenation (e.g., using a palladium-on-carbon catalyst) or with a chemical reducing agent like sodium dithionite.[8] The resulting product is 5,6-diamino-1,3-dimethyluracil.

Step 3: Synthesis of Theophylline

-

Formylation and Cyclization: The 5,6-diamino-1,3-dimethyluracil is heated with formamide.[7] The formamide serves as both the source of the final carbon atom for the imidazole ring and as the solvent.

-

Ring Closure: At elevated temperatures, the formamide formylates the 5-amino group, and subsequent intramolecular condensation and dehydration lead to the closure of the imidazole ring, forming the Theophylline molecule.[7]

-

Purification: The crude Theophylline is then purified, typically by recrystallization from hot water, to yield the final product.[8]

Part 2: Alternative and Modern Synthetic Approaches

While the Traube synthesis is classic, other methods have been developed, often aiming for improved yields, milder conditions, or greater efficiency.

Synthesis from Uric Acid

An early synthesis method, described by Emil Fischer and Lorenz Ach in 1895, involved the methylation of uric acid as a starting point.[5] However, this pathway is often less direct and lower-yielding than the Traube synthesis.

Alternative Pyrimidine-Based Routes

Variations on the Traube synthesis exist, employing different starting materials and reagents. One patented method starts with 6-aminouracil, which is first dimethylated using dimethyl sulphate.[8] The resulting 6-amino-1,3-dimethyluracil then proceeds through the nitrosation, reduction, and cyclization steps similar to the classic Traube pathway.[8][9]

Quantitative Data Summary

| Synthesis Step | Key Reagents | Typical Conditions | Reported Yield |

| Condensation & Cyclization | N,N'-Dimethylurea, Cyanoacetic Ester, Acetic Anhydride | Heating | Variable |

| Nitrosation | Sodium Nitrite, Acetic Acid | 79-81 °C | High |

| Reduction | Palladium on Carbon, H₂ | 2.5-3.5 MPa | High |

| Formylation & Ring Closure | Formamide or Triethoxymethane | 97-100 °C | >97% (in some optimized processes)[7] |

Biotechnological Synthesis: A Green Alternative

A more sustainable and "green" approach involves the use of microorganisms. Specific fungi, such as Aspergillus sydowii, can enzymatically demethylate caffeine to produce Theophylline.[10] This biotechnological route, utilizing caffeine-rich substrates like tea, offers a promising alternative to traditional chemical synthesis, potentially reducing the environmental impact.[10]

Part 3: Conclusion and Future Outlook

The synthesis of Theophylline is a well-established field, with the Traube synthesis remaining a cornerstone of heterocyclic chemistry education and industrial application. While direct synthesis pathways for its related compound, this compound, are not prominent, the principles of purine synthesis are directly applicable to understanding its formation as an impurity. Future developments in this area are likely to focus on optimizing existing routes for higher yields and lower environmental impact, with biotechnological methods presenting a particularly promising avenue for sustainable production.

References

-

AERU - University of Hertfordshire. (2025). Theophylline. Retrieved from [Link][10]

- Google Patents. (n.d.). CN104744467A - High-yield synthesis method for theophylline.

- Google Patents. (n.d.). CN111592548B - Preparation method of theophylline sodium salt.

- Google Patents. (n.d.). CN115557951A - Preparation method of theophylline.

-

Google Patents. (n.d.). CN104744470A - Synthesis method for theophylline. Retrieved from [8]

-

Pharmaffiliates. (n.d.). Theophylline as a Fine Chemical Intermediate: Synthesis and Applications. Retrieved from [Link][4]

-

PubChem - National Center for Biotechnology Information. (n.d.). Theophylline. Retrieved from [Link][6]

Sources

- 1. This compound | 116131-08-9 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. store.usp.org [store.usp.org]

- 4. nbinno.com [nbinno.com]

- 5. Theophylline - Wikipedia [en.wikipedia.org]

- 6. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Theophylline synthesis - chemicalbook [chemicalbook.com]

- 8. CN104744470A - Synthesis method for theophylline - Google Patents [patents.google.com]

- 9. CN104744467A - High-yield synthesis method for theophylline - Google Patents [patents.google.com]

- 10. Theophylline [sitem.herts.ac.uk]

Introduction: Defining Theophyllidine Hydrochloride in its Pharmaceutical Context

An In-Depth Technical Guide to Theophyllidine Hydrochloride (CAS 116131-08-9)

This compound (CAS 116131-08-9) is a chemical entity of significant interest within the pharmaceutical sciences, primarily recognized as a key impurity and related compound of Theophylline and its derivative, Dyphylline.[1][2][3] While not a therapeutic agent in its own right, its relevance is paramount for quality control, safety assessment, and regulatory compliance in the manufacturing of Theophylline-based drug products. Understanding this compound necessitates a deep understanding of its parent compound, Theophylline, a cornerstone medication for respiratory diseases for over a century.

This guide provides a comprehensive technical overview of this compound, beginning with its fundamental properties and delving into the synthesis, mechanism of action, and analytical methodologies of its parent compound, thereby establishing the context for its importance as a reference standard.

Core Chemical and Physical Properties

A summary of the essential physicochemical data for this compound is presented below, compiled from various chemical suppliers and databases.[1][3][4][5]

| Property | Value | References |

| CAS Number | 116131-08-9 | [1][3] |

| Alternate CAS (Free Base) | 6736-40-9 | [1] |

| Molecular Formula | C₆H₁₁ClN₄O | [3] |

| Molecular Weight | 190.63 g/mol | [1][3] |

| IUPAC Name | N-methyl-5-(methylamino)-1H-imidazole-4-carboxamide;hydrochloride | [1] |

| Synonyms | Theophylline Related Compound D, Theophylline Impurity D | [4][5] |

| Appearance | Off-White to Pale Green Solid | [4] |

| Purity (Typical) | >95% (HPLC) | [1] |

| Storage Conditions | +4°C or 2-8°C, Store in a dry place | [1][5] |

Part 1: Synthesis and Provenance

This compound is not typically synthesized as an end-product for therapeutic use. Instead, its presence is a consequence of the synthesis or degradation of Theophylline (1,3-dimethylxanthine). The synthesis of Theophylline often involves the cyclization of substituted urea and imidazole precursors. Impurities such as Theophyllidine can arise from incomplete reactions, side reactions, or the degradation of Theophylline under certain conditions.[6][7]

For drug development professionals, the critical task is not the synthesis of Theophyllidine but its detection and control within the active pharmaceutical ingredient (API) of Theophylline. A generalized workflow for the synthesis and subsequent quality control of Theophylline is depicted below.

Sources

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. This compound | 116131-08-9 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. clearsynth.com [clearsynth.com]

- 6. CN115557951A - Preparation method of theophylline - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of Aminophylline

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the molecular structure of Aminophylline, a critical drug in the management of respiratory diseases. Often referred to by the user-provided topic "Theophyllidine Hydrochloride," this document first clarifies the compound's precise chemical identity as a 2:1 co-crystal complex of theophylline and ethylenediamine, frequently found in a dihydrate form. We delve into the supramolecular architecture, exploring the critical role of hydrogen bonding in stabilizing the complex. This guide synthesizes crystallographic data, spectroscopic characterization methodologies, and established synthesis protocols to offer a holistic view for researchers, scientists, and drug development professionals. Detailed, self-validating experimental workflows, including a robust HPLC method for quantification, are presented, underpinned by an explanation of the scientific rationale for each procedural step.

Deconstructing the Nomenclature: From "this compound" to Aminophylline

In the field of pharmaceutical sciences, precise nomenclature is paramount. The term "this compound" is not standard. The compound widely used in clinical practice and research that fits this description is Aminophylline .[1][2] Aminophylline is a combination drug formulated as a 2:1 complex of two molecules of theophylline and one molecule of ethylenediamine.[1][2] The ethylenediamine component serves a critical function: it significantly increases the aqueous solubility of theophylline, which is otherwise poorly soluble, enabling its formulation for intravenous administration.[2][3]

While hydrochloride salts of theophylline and aminophylline do exist, the primary pharmaceutical agent is the theophylline-ethylenediamine complex itself, which is often prepared as a dihydrate.[4][5][6] This guide will focus on the structure of this foundational 2:1 complex.

The Molecular Components

To understand the structure of aminophylline, one must first understand its constituent parts: theophylline and ethylenediamine.

Theophylline: The Active Pharmacological Moiety

Theophylline (1,3-dimethylxanthine) is a methylxanthine drug, structurally similar to caffeine.[7][8] It is the primary active component responsible for the therapeutic effects of aminophylline.[9]

-

Structure: Theophylline features a fused ring system known as a purine base, specifically a xanthine derivative with two methyl groups at positions 1 and 3.[8]

-

Mechanism of Action: Theophylline exerts its effects through multiple pathways. It is a non-selective inhibitor of phosphodiesterase (PDE) enzymes (PDE3 and PDE4), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][10][11] This increase promotes the relaxation of bronchial smooth muscles, resulting in bronchodilation.[10][11] Additionally, it acts as a non-selective adenosine receptor antagonist, which can prevent bronchoconstriction and reduce inflammation.[7][10] More recent research has also highlighted its role as a histone deacetylase-2 (HDAC2) activator, which may contribute to its anti-inflammatory effects, particularly in conditions like COPD.[11][12]

Ethylenediamine: The Solubilizing Agent

Ethylenediamine (ethane-1,2-diamine) is a simple aliphatic diamine. In the context of aminophylline, its primary role is not pharmacological but pharmaceutical; it acts as a chelating agent and a solubilizer.[1][2][9] Its two primary amine groups are key to its function, allowing it to form stable complexes and increase the overall solubility of the theophylline molecule in water.[2]

Caption: Hydrogen bonding between Theophylline and Ethylenediamine.

Role of Hydration

Aminophylline is often found as a dihydrate (C₁₆H₂₄N₁₀O₄ · 2H₂O) or tetrahydrate. [6][13][14]These water molecules are not merely contaminants; they are integral to the crystal structure. They participate in the hydrogen bonding network, further stabilizing the complex and influencing its physical properties, such as solubility and stability. The loss of this water upon exposure to air can lead to the degradation of the complex and the liberation of free theophylline. [15]

Analytical Characterization of the Molecular Structure

Confirming the identity, purity, and concentration of aminophylline requires a suite of analytical techniques. Each method provides unique information about the molecular structure and composition.

Spectroscopic Methods

-

UV-Visible Spectrophotometry: This technique is commonly used for the quantification of aminophylline in pharmaceutical formulations. Aminophylline exhibits a maximum absorbance (λmax) at approximately 271 nm in aqueous solutions. [16]This absorbance is primarily due to the electronic transitions within the purine ring of the theophylline moiety. The method is simple, rapid, and suitable for routine quality control. [16][17]* Infrared (IR) Spectroscopy: IR spectroscopy helps confirm the presence of key functional groups. The spectrum of aminophylline will show characteristic peaks for N-H stretching (from both theophylline and ethylenediamine), C=O stretching (from the xanthine structure), and C-N stretching, confirming the composite nature of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The NMR spectrum of aminophylline will display signals corresponding to both theophylline and ethylenediamine. The ratio of the integrals of the signals for the methyl protons of theophylline to the methylene protons of ethylenediamine can be used to confirm the 2:1 stoichiometry of the complex.

Chromatographic Separation: A Validated HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is the gold standard for the separation, identification, and quantification of aminophylline and its related substances. [18][19]It offers high specificity and sensitivity.

Objective: To provide a robust, self-validating protocol for the simultaneous determination of aminophylline in a pharmaceutical formulation.

Protocol: Stability-Indicating RP-HPLC Method

-

Instrumentation:

-

HPLC system with a UV detector.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size). [20]

-

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of dilute sulfuric acid and methanol (e.g., 60:40 v/v). [20]The acidic pH ensures the protonation of the analytes for good peak shape.

-

Flow Rate: 1.5 mL/min. [20] * Detection Wavelength: 264 nm. [20] * Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled at 30°C. [18] * Run Time: 10 minutes. [20]

-

-

Sample and Standard Preparation:

-

Prepare a stock solution of Aminophylline reference standard in the mobile phase.

-

Prepare sample solutions by accurately diluting the pharmaceutical formulation with the mobile phase to a concentration within the linear range of the assay.

-

-

System Suitability (Self-Validation): Before sample analysis, the system must pass suitability tests to ensure reliable performance.

-

Tailing Factor: The peak for aminophylline should have a tailing factor of ≤ 2.0.

-

Theoretical Plates: The column efficiency should be > 2000 theoretical plates for the aminophylline peak.

-

Repeatability (RSD): Make five replicate injections of the standard solution. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%. [21]

-

-

Analysis and Calculation:

-

Inject the blank (mobile phase), standard, and sample solutions.

-

Identify the aminophylline peak based on its retention time (approximately 2.0 minutes under these conditions). [20] * Quantify the amount of aminophylline in the sample by comparing its peak area to that of the reference standard.

-

Caption: Workflow for the HPLC analysis of Aminophylline.

Synthesis and Formulation

The synthesis of aminophylline is a straightforward acid-base reaction and complexation.

Protocol: Laboratory-Scale Synthesis

-

Reaction Setup: In a suitable reaction vessel, add theophylline to an organic solvent such as ethanol or tetrahydrofuran. [1][9]2. Addition of Ethylenediamine: While stirring vigorously, add the required stoichiometric amount of ethylenediamine (a 1:2 molar ratio of ethylenediamine to theophylline). [1]An excess of ethylenediamine can be used to facilitate the completion of the reaction. [22]3. Complexation: The reaction can be performed at room temperature, but gentle warming (e.g., to 50-60°C) can hasten the synthesis. [9][22]4. Isolation: After a few hours, the aminophylline complex will precipitate out of the solution. The precipitate is then filtered, washed with a cold solvent (like cold alcohol) to remove any unreacted starting materials, and dried at a low temperature to yield the final product. [1]

Conclusion

The molecular structure of aminophylline is a classic example of pharmaceutical formulation science, where the properties of an active drug (theophylline) are significantly enhanced by complexation with another molecule (ethylenediamine). Its structure is not defined by covalent bonds but by a precise supramolecular assembly of a 2:1 theophylline-ethylenediamine co-crystal, stabilized by an intricate network of hydrogen bonds, often involving water molecules. A thorough understanding of this structure, confirmed through robust analytical methods like HPLC and spectroscopy, is essential for its effective development, quality control, and clinical application in treating respiratory ailments.

References

-

PubChem. (n.d.). Aminophylline. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2024). Theophylline. Retrieved from [Link]

-

Ghofrani, H. A., et al. (2023). Theophylline. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Patsnap. (2024). What is the mechanism of Theophylline? Patsnap Synapse. Retrieved from [Link]

-

Cazzola, M., & Matera, M. G. (2004). Theophylline: mechanism of action and use in asthma and chronic obstructive pulmonary disease. Drugs of Today, 40(1), 55-69. Retrieved from [Link]

-

Barnes, P. J. (2013). Theophylline. American Journal of Respiratory and Critical Care Medicine, 188(8), 901-906. Retrieved from [Link]

-

PubChem. (n.d.). Aminophylline tetrahydrate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Theophylline hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Aminophylline hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Aminophylline Dihydrate. National Center for Biotechnology Information. Retrieved from [Link]

-

Li, Q., & Zhang, H. (2008). A novel spectrophotometric method for the determination of aminophylline in pharmaceutical samples in the presence of methanol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(2), 284-289. Retrieved from [Link]

-

PubChem. (n.d.). Aminophylline [USP:INN:BAN:JAN]. National Center for Biotechnology Information. Retrieved from [Link]

-

Japanese Pharmacopoeia. (n.d.). Aminophylline. Retrieved from [Link]

-

Liu, Y., et al. (2014). Spectrophotometric Method in the Determination of Aminophylline Content. Applied Mechanics and Materials, 602-605, 2395-2398. Retrieved from [Link]

-

Jabeen, S., et al. (2015). Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorpheniramine Maleate in Pharmaceutical Formulations. Semantic Scholar. Retrieved from [Link]

-

Li, X., et al. (2020). Detection of aminophylline in serum using an immunochromatographic strip test. Journal of Immunoassay and Immunochemistry, 41(1), 84-96. Retrieved from [Link]

-

National Cancer Institute. (n.d.). Definition of aminophylline. NCI Drug Dictionary. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC determination of aminophylline, methoxyphenamine hydrochloride, noscapine and chlorphenamine maleate in compound dosage forms with an aqueous-organic mobile phase. Retrieved from [Link]

-

Wikipedia. (2023). Aminophylline. Retrieved from [Link]

-

Wang, Y., et al. (2024). Development of a rapid method for the simultaneous determination of aminophylline, doxofylline, bromhexine, and ambroxol by HPLC. Frontiers in Chemistry, 12, 1332915. Retrieved from [Link]

-

DailyMed. (n.d.). Aminophylline - Injection, USP. U.S. National Library of Medicine. Retrieved from [Link]

-

Gardner, M. J., Smith, F. X., & Shefter, E. (1983). Zn(II)-theophylline-ethylenediamine: structure and pH stability. Journal of Pharmaceutical Sciences, 72(4), 348-350. Retrieved from [Link]

-

Yin, C., et al. (2003). HPLC determination of aminophylline, methoxyphenamine hydrochloride, noscapine and chlorphenamine maleate in compound dosage forms with an aqueous-organic mobile phase. Journal of Pharmaceutical and Biomedical Analysis, 33(2), 233-239. Retrieved from [Link]

-

precisionFDA. (n.d.). AMINOPHYLLINE. Retrieved from [Link]

-

ResearchGate. (2015). Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorpheniramine Maleate in Pharmaceutical Formulations. Retrieved from [Link]

-

Takeuchi, H., et al. (1993). Preparations of solid particulates of theophylline--ethylenediamine complex by a spray-drying technique. Chemical & Pharmaceutical Bulletin, 41(4), 745-749. Retrieved from [Link]

-

ResearchGate. (n.d.). The structure of aminophylline (theophylline hemi (ethylenediamine) complex). Retrieved from [Link]

-

PubChem. (n.d.). Theophylline, 7-(2-(propylamino)ethyl)-, hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN108794476A - A kind of preparation process of aminophylline anhydrous.

- Google Patents. (n.d.). US2629717A - Preparation of aminophylline.

-

The International Pharmacopoeia. (n.d.). Aminophylline (Aminophyllinum). Retrieved from [Link]

-

PubChem. (n.d.). Theophylline. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Theophylline. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Theophylline-ethylenediamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Perras, F. A., et al. (2015). Polymorphs of Theophylline Characterized by DNP Enhanced Solid-State NMR. Crystal Growth & Design, 15(11), 5543-5550. Retrieved from [Link]

Sources

- 1. Aminophylline | C16H24N10O4 | CID 9433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aminophylline - Wikipedia [en.wikipedia.org]

- 3. Preparations of solid particulates of theophylline--ethylenediamine complex by a spray-drying technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Theophylline hydrochloride | C7H9ClN4O2 | CID 66931453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Aminophylline hydrochloride | C16H25ClN10O4 | CID 19832657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Aminophylline Dihydrate | C16H28N10O6 | CID 20848874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Theophylline - Wikipedia [en.wikipedia.org]

- 8. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN108794476A - A kind of preparation process of aminophylline anhydrous - Google Patents [patents.google.com]

- 10. What is the mechanism of Theophylline? [synapse.patsnap.com]

- 11. atsjournals.org [atsjournals.org]

- 12. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Aminophylline tetrahydrate | C16H32N10O8 | CID 157010711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. labeling.pfizer.com [labeling.pfizer.com]

- 15. cdn.who.int [cdn.who.int]

- 16. Spectrophotometric Method in the Determination of Aminophylline Content | Scientific.Net [scientific.net]

- 17. A novel spectrophotometric method for the determination of aminophylline in pharmaceutical samples in the presence of methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Development of a rapid method for the simultaneous determination of aminophylline, doxofylline, bromhexine, and ambroxol by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 22. US2629717A - Preparation of aminophylline - Google Patents [patents.google.com]

An In-depth Technical Guide to the Formation of Theophyllidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

The study of heterocyclic compounds is a cornerstone of medicinal chemistry, with the imidazole ring system being a particularly privileged scaffold. While much attention is given to blockbuster drugs, a comprehensive understanding of their derivatives, metabolites, and even impurities is critical for robust drug development and safety assessment. This guide delves into the mechanistic formation of Theophyllidine Hydrochloride, a lesser-known substituted imidazole. Unlike its distant and more famous relative, theophylline, detailed synthetic pathways for theophyllidine are not widely published. Therefore, this document synthesizes established principles of imidazole chemistry to propose a logical and mechanistically sound pathway for its formation. As Senior Application Scientists, our goal is to provide not just a theoretical framework, but also actionable insights that can guide experimental design and problem-solving in the laboratory.

Theophyllidine: Structure and Context

Theophyllidine is chemically known as N-methyl-4-(methylamino)-1H-imidazole-5-carboxamide. It is crucial to distinguish it from theophylline (1,3-dimethylxanthine), a well-known methylxanthine drug used in the treatment of respiratory diseases. Theophyllidine is a monocyclic imidazole derivative, whereas theophylline is a bicyclic purine derivative.

| Feature | Theophyllidine | Theophylline |

| Chemical Name | N-methyl-4-(methylamino)-1H-imidazole-5-carboxamide | 1,3-dimethyl-7H-purine-2,6-dione |

| Molecular Formula | C6H10N4O | C7H8N4O2[1] |

| Core Structure | Imidazole | Purine (fused pyrimidine and imidazole rings) |

| Key Substituents | Two methyl groups, one carboxamide group | Two methyl groups, two carbonyl groups |

| CAS Number (HCl) | 116131-08-9[2][3][4] | 66931453 (for Theophylline Hydrochloride)[5] |

Theophyllidine has been noted as an impurity related to dyphylline, a derivative of theophylline.[3][6] Understanding its formation is therefore relevant for quality control and impurity profiling in pharmaceutical manufacturing.

Proposed Synthesis of Theophyllidine

Given the absence of a well-documented, dedicated synthesis of Theophyllidine in readily available literature, we propose a plausible synthetic route based on established methodologies for the construction of highly substituted imidazoles. A logical approach involves the creation of a 4-amino-5-imidazolecarboxamide scaffold, followed by methylation. This strategy is advantageous as 4-amino-5-imidazolecarboxamide (AICA) and its derivatives are common intermediates in the synthesis of purines and other biologically active heterocycles.[7]

The proposed overall synthesis is a two-step process starting from 4-amino-5-imidazolecarboxamide hydrochloride (AICA·HCl).

Caption: Proposed two-step synthesis of this compound from AICA·HCl.

Mechanistic Deep Dive

Step 1: Formation of the Theophyllidine Core via Reductive Amination

The key transformation is the methylation of the primary amine at the 4-position and the amide nitrogen. This can be achieved through a reductive amination process.

3.1.1. Rationale for Reagent Selection

-

Formaldehyde (HCHO): A simple and reactive one-carbon electrophile that will react with the nucleophilic amino groups.

-

Sodium Cyanoborohydride (NaBH3CN): A mild reducing agent that is selective for the reduction of iminium ions over carbonyls, which is crucial for the success of reductive amination.

3.1.2. Detailed Mechanism

The reaction proceeds through the formation of iminium intermediates, which are then reduced.

-

Formation of the N-hydroxymethyl derivative: The primary amino group of AICA attacks the carbonyl carbon of formaldehyde. A proton transfer then yields an N-hydroxymethyl intermediate.

-

Formation of the Iminium Ion: The hydroxyl group of the N-hydroxymethyl intermediate is protonated, followed by the loss of a water molecule to form a resonance-stabilized iminium ion.

-

Hydride Reduction: The iminium ion is then reduced by sodium cyanoborohydride to yield the monomethylated product.

-

Second Methylation: The process is repeated on the remaining N-H of the newly formed secondary amine and the amide N-H to yield the final dimethylated product, Theophyllidine. The amide methylation might require more forcing conditions or a different methylation agent for higher efficiency.

Caption: Mechanistic pathway for the reductive amination of AICA.

Step 2: Formation of this compound

The final step is the conversion of the free base of Theophyllidine into its hydrochloride salt. This is a standard acid-base reaction.

3.2.1. Rationale

Theophyllidine contains basic nitrogen atoms within the imidazole ring and the methylamino group. These sites are readily protonated by a strong acid like hydrochloric acid. The formation of a salt often improves the crystallinity, stability, and aqueous solubility of an organic compound, which is advantageous for pharmaceutical applications.

3.2.2. Mechanism

A solution of hydrogen chloride (typically in an anhydrous solvent like diethyl ether or isopropanol) is added to a solution of Theophyllidine. The lone pair of electrons on one of the basic nitrogen atoms attacks the proton of HCl, forming a new N-H bond and the chloride anion. The most basic nitrogen is typically the one that is protonated first.

Caption: Mechanism of this compound formation.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of this compound based on the proposed mechanism.

Synthesis of Theophyllidine (Free Base)

-

Reaction Setup: To a solution of 4-amino-5-imidazolecarboxamide hydrochloride (1.0 eq) in methanol, add formaldehyde (3.0 eq, 37% aqueous solution) and sodium cyanoborohydride (2.5 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of dilute acetic acid until the effervescence ceases.

-

Extraction: Concentrate the mixture under reduced pressure to remove methanol. Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Formation of this compound

-

Dissolution: Dissolve the purified Theophyllidine free base in a minimal amount of anhydrous diethyl ether.

-

Acidification: To this solution, add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

-

Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Conclusion

This guide provides a comprehensive overview of a plausible mechanism for the formation of this compound. While direct synthetic routes are not extensively documented, by applying fundamental principles of imidazole chemistry, a robust and mechanistically sound pathway can be proposed. The detailed breakdown of the reaction mechanisms, coupled with actionable experimental protocols, offers a solid foundation for researchers and drug development professionals working with this and related compounds. A thorough understanding of such formation pathways is indispensable for impurity synthesis, characterization, and the overall assurance of pharmaceutical quality and safety.

References

-

PubChem. (n.d.). Theophylline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Theophylline hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arctomsci.com [arctomsci.com]

- 3. This compound | 116131-08-9 [chemicalbook.com]

- 4. N-Methyl-5-(methylamino)-1H-imidazole-4-carboxamide hydrochloride - [sigmaaldrich.com]

- 5. Theophylline hydrochloride | C7H9ClN4O2 | CID 66931453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. usbio.net [usbio.net]

- 7. 4-Amino-5-imidazolecarboxamide hydrochloride | 72-40-2 [chemicalbook.com]

This guide provides a comprehensive technical overview of Theophylline Hydrochloride and its associated compounds. It is intended for researchers, scientists, and professionals in drug development, offering insights into the chemistry, analysis, and biological significance of these molecules.

Introduction: The Enduring Relevance of a Classic Xanthine

Theophylline, a methylxanthine derivative, has been a cornerstone in the treatment of respiratory diseases, primarily asthma and chronic obstructive pulmonary disease (COPD), for many decades.[1][2][3] Its persistence in the therapeutic landscape, despite the advent of newer drugs, is a testament to its efficacy as a bronchodilator and anti-inflammatory agent.[4][5] This guide delves into the chemical intricacies of theophylline, with a special focus on Theophylline Hydrochloride, a key related compound often encountered as an impurity, and explores the broader family of its derivatives, metabolites, and process-related impurities. Understanding these related compounds is critical for ensuring the quality, safety, and efficacy of theophylline-based pharmaceuticals.

The Core Molecule: Theophylline and its Hydrochloride Salt

Theophylline is chemically known as 1,3-dimethylxanthine.[5][6] It is structurally similar to other naturally occurring methylxanthines like caffeine and theobromine.[5] Theophylline Hydrochloride is the hydrochloride salt of a related impurity, Theophyllidine, also known as Theophylline EP Impurity D.[7][8][9]

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight |

| Theophylline | 1,3-dimethyl-7H-purine-2,6-dione | 58-55-9 | C₇H₈N₄O₂ | 180.16 g/mol |

| Theophyllidine Hydrochloride | N-methyl-5-(methylamino)-1H-imidazole-4-carboxamide hydrochloride | 116131-08-9 | C₆H₁₁ClN₄O | 190.63 g/mol |

Table 1: Core Chemical Properties.

Physicochemical Properties

Theophylline is a white, crystalline powder with low solubility in water.[10] This characteristic has driven the development of various salt forms and derivatives to enhance its pharmaceutical properties. The formation of cocrystals with amino acids, for instance, is being explored to optimize its physicochemical properties.[11] this compound, being a salt, is expected to have different solubility and stability profiles, which are important considerations in analytical method development and formulation studies.

The Landscape of Related Compounds: Impurities, Metabolites, and Derivatives

The term "related compounds" encompasses a wide range of substances that are structurally similar to the active pharmaceutical ingredient (API). For theophylline, these can be broadly categorized into impurities arising from the manufacturing process or degradation, metabolites formed in the body, and synthetic derivatives designed for specific therapeutic purposes.

Process Impurities and Degradation Products

Impurities in theophylline can originate from starting materials, intermediates, or side reactions during synthesis.[12] Degradation impurities can form due to exposure to light, heat, oxidation, or hydrolysis.[13] A comprehensive understanding and control of these impurities are mandated by regulatory agencies to ensure drug safety and quality.[7]

Common Theophylline Impurities:

-

Theophylline EP Impurity A (Caffeine): A structurally similar methylxanthine.

-

Theophylline EP Impurity B (3-Methylxanthine): A metabolite of theophylline.[3]

-

Theophylline EP Impurity C (N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide) [8]

-

Theophylline EP Impurity D (Theophyllidine): A key impurity, often supplied as the hydrochloride salt.[7][8][9]

-

Theophylline EP Impurity E (1,3-Dimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione)

The presence of these impurities can impact the stability and shelf-life of the drug product.[12] Therefore, robust analytical methods are essential for their detection and quantification.

Metabolic Pathways of Theophylline

Theophylline is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, with some involvement of CYP2E1 at higher concentrations.[14][15][16] The major metabolic pathways are:

-

8-Hydroxylation: This is the primary route, forming 1,3-dimethyluric acid.[14]

-

N-Demethylation: This pathway leads to the formation of 1-methylxanthine and 3-methylxanthine.[14]

-

N-Methylation: A minor pathway that converts theophylline to caffeine.[14]

These metabolites are then excreted in the urine. Factors such as smoking can induce CYP1A2, leading to increased clearance of theophylline.[14]

Figure 2: Simplified signaling pathway of Theophylline.

Synthesis and Characterization: Methodologies and Protocols

The synthesis of theophylline derivatives typically involves the modification of the theophylline core. The following are generalized protocols for the synthesis of 7- and 8-substituted derivatives.

General Protocol for Synthesis of 7-Substituted Theophylline Derivatives

This protocol is a general guideline for the N-alkylation of theophylline at the 7-position.

Materials:

-

Theophylline

-

Appropriate alkyl halide (e.g., ethyl bromide)

-

Base (e.g., sodium hydroxide, potassium carbonate)

-

Solvent (e.g., ethanol, DMF)

-

Tetrabutylammonium bromide (as a phase transfer catalyst, optional)

Procedure:

-

Dissolve theophylline in the chosen solvent containing the base.

-

Stir the mixture at room temperature for a specified period to form the theophylline anion.

-

Add the alkyl halide to the reaction mixture.

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize it if necessary.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate).

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

General Protocol for Synthesis of 8-Substituted Theophylline Derivatives

Synthesis of 8-substituted derivatives often starts from 8-bromotheophylline.

Materials:

-

8-Bromotheophylline

-

Nucleophile (e.g., an amine, thiol)

-

Base (if necessary)

-

Solvent (e.g., ethanol)

Procedure:

-

Dissolve 8-bromotheophylline in the appropriate solvent.

-

Add the nucleophile to the solution.

-

If required, add a base to facilitate the reaction.

-

Heat the reaction mixture under reflux for a specified duration.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture and work up as described in the previous protocol.

-

Purify the product using appropriate techniques.

Characterization Techniques

The synthesized compounds are typically characterized using a combination of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Elemental Analysis: To confirm the elemental composition.

-

Melting Point: As an indicator of purity.

Analytical Methodologies: Ensuring Quality and Purity

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of theophylline and its related compounds in both pharmaceutical formulations and biological matrices. [17][18][19][20]

A Validated RP-HPLC Method for Theophylline and Related Substances

This protocol outlines a typical Reverse-Phase HPLC method for the separation and quantification of theophylline and its impurities.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol, acetonitrile) in isocratic or gradient mode. [21] |

| Flow Rate | Typically 1.0 mL/min. [17] |

| Detection | UV at approximately 270-280 nm. [17] |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 40°C) [21] |

Sample Preparation:

-

Pharmaceuticals: Dissolve the sample in a suitable diluent (often the mobile phase) to a known concentration.

-

Biological Fluids (e.g., plasma): Requires a sample extraction step (e.g., protein precipitation or liquid-liquid extraction) to remove interfering substances.

Method Validation:

The analytical method should be validated according to ICH guidelines, including parameters such as:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. [18]* Accuracy: The closeness of the test results to the true value.

-

Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively. [18]* Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. [21]

Figure 3: A typical workflow for HPLC analysis.

Conclusion

Theophylline and its related compounds represent a significant area of study in pharmaceutical sciences. A thorough understanding of the synthesis, characterization, metabolism, and analysis of these compounds is paramount for the development of safe and effective medicines. This guide has provided a detailed technical overview to support researchers and drug development professionals in their work with this important class of molecules. The continued exploration of theophylline derivatives holds promise for the discovery of new therapeutic agents with enhanced efficacy and safety profiles.

References

-

Theophylline. (n.d.). In Wikipedia. Retrieved from [Link]

-

Theophylline Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved from [Link]

- Barnes, P. J. (2010). Theophylline. American Journal of Respiratory and Critical Care Medicine, 181(1), 16-17.

- Barnes, P. J. (2013). Theophylline. American Journal of Respiratory and Critical Care Medicine, 188(9), 901-906.

-

Theophylline EP Impurity D (HCl Salt). (n.d.). Veeprho. Retrieved from [Link]

- Synthesis of 7-(Ethylaryl) Theophylline Dérivatives from Acyclovir. (2017). Der Pharma Chemica, 9(14), 63-68.

-

Theophylline: biochemical pharmacology and pharmacokinetics. (1978). PubMed. Retrieved from [Link]

-

Theophylline EP Impurity D (HCl salt). (n.d.). SynZeal. Retrieved from [Link]

-

Theophylline - Impurity D (Hydrochloride Salt). (n.d.). Pharmaffiliates. Retrieved from [Link]

- Synthesis and toxicological evaluation of newly synthesized 7,8-disubstituted theophylline derivatives. (2013). Der Pharma Chemica, 5(2), 166-172.

-

Theophylline EP Impurity D. (n.d.). Alentris Research Pvt. Ltd.. Retrieved from [Link]

-

Synthesis and CNS activity of tricyclic theophylline derivatives. 8-substituted imidazo[2,1-f]theophyllines. (1999). ElectronicsAndBooks. Retrieved from [Link]

- NEW THEOPHYLLINE DERIVATIVES WITH POTENTIAL PHARMACOLOGICAL ACTIVITY. (2010). Farmacia Journal, 58(2).

-

Design and Synthesis of Some New Theophylline Derivatives with Bronchodilator and Antibacterial Activities. (2014). ResearchGate. Retrieved from [Link]

-

Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of Theophylline: Synthesis of Theophylline Derivatives. (2018). ResearchGate. Retrieved from [Link]

-

Design and synthesis of new 8-anilide theophylline derivatives as bronchodilators and antibacterial agents. (2002). PubMed. Retrieved from [Link]

- Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. (2021). NeuroQuantology, 19(8), 39-46.

-

A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. (2023). Impactfactor. Retrieved from [Link]

-

Design and synthesis of new 8-anilide theophylline derivatives as bronchodilators and antibacterial agents. (2002). ResearchGate. Retrieved from [Link]

-

Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. (2021). ResearchGate. Retrieved from [Link]

-

Theophylline Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards. Retrieved from [Link]

-

A sensitive HPLC method for bioavailability and bioequivalence studies of theophylline SR formulations. (n.d.). Retrieved from [Link]

- Validated stability indicating HPLC method for estimation of theophylline from a novel microsphere formulation. (2013). Asian Journal of Pharmaceutics, 7(1), 38.

-

Theophylline: Drug Overview, Uses, and Toxicity Management. (2025). MindMap AI. Retrieved from [Link]

-

Synthesis of New 7-Alkylated Theophyllines by Chemical Modification of Dyphylline. (2009). ResearchGate. Retrieved from [Link]

-

Theophylline-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Theophylline. (n.d.). Deranged Physiology. Retrieved from [Link]

-

Theophylline. (n.d.). PubChem. Retrieved from [Link]

-

Theophylline Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved from [Link]

-

Theophylline-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids. (2024). PMC. Retrieved from [Link]

-

Isolation, characterization and application of theophylline-degrading Aspergillus fungi. (2019). NIH. Retrieved from [Link]

-

Degradation Impurities in Pharmaceutical Products : Detection and Minimization. (n.d.). Retrieved from [Link]

- Synthesis method for theophylline. (2015). Google Patents.

-

Recent advances in pharmaceutical cocrystals of theophylline. (2024). PMC. Retrieved from [Link]

-

Synthesis and preliminary characterization of sulfamethazine-theophylline co-crystal. (2010). PubMed. Retrieved from [Link]

-

Preparation and Characterization of Theophylline-Nicotinamide Cocrystal. (2010). ResearchGate. Retrieved from [Link]

Sources

- 1. Theophylline: Drug Overview, Uses, and Toxicity Management [mindmapai.app]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. researchgate.net [researchgate.net]

- 5. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Theophylline - Wikipedia [en.wikipedia.org]

- 7. veeprho.com [veeprho.com]

- 8. Theophylline EP Impurity D (HCl salt) | 116131-08-9 | SynZeal [synzeal.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. derangedphysiology.com [derangedphysiology.com]

- 11. Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Theophylline Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 13. synthinkchemicals.com [synthinkchemicals.com]

- 14. ClinPGx [clinpgx.org]

- 15. Theophylline - PMC [pmc.ncbi.nlm.nih.gov]

- 16. atsjournals.org [atsjournals.org]

- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 18. researchgate.net [researchgate.net]

- 19. ijpsonline.com [ijpsonline.com]

- 20. asiapharmaceutics.info [asiapharmaceutics.info]

- 21. impactfactor.org [impactfactor.org]

Theophyllidine Hydrochloride impurity profile

An In-Depth Technical Guide to the Impurity Profile of Theophyllidine Hydrochloride

Authored by: A Senior Application Scientist

Foreword: The Imperative of Purity in Pharmaceutical Science

In the landscape of pharmaceutical development and manufacturing, the active pharmaceutical ingredient (API) is the cornerstone of therapeutic efficacy and patient safety. However, the reality of chemical synthesis and drug formulation is that absolute purity is an ideal, not an immediate reality. The presence of impurities, even in trace amounts, can have significant implications, ranging from altered bioavailability to unforeseen toxicological effects. It is therefore a mandate of the highest order for researchers, scientists, and drug development professionals to meticulously characterize and control the impurity profile of any API.

This guide provides a comprehensive, in-depth exploration of the impurity profile of this compound. Known in pharmacopeial contexts as Theophylline Related Compound D, Theophyllidine is an important imidazole derivative closely related to the widely used bronchodilator, Theophylline.[1][2] Our objective is to move beyond a mere catalog of potential contaminants. Instead, we will dissect the causal pathways of their formation, delineate robust analytical strategies for their detection and quantification, and frame this knowledge within the rigorous context of global regulatory standards. This document is engineered to serve as a practical and authoritative resource for professionals dedicated to ensuring the quality, safety, and integrity of pharmaceutical products.

The Genesis of Impurities: A Mechanistic Perspective

Understanding the origin of an impurity is the first and most critical step toward its control. For this compound, impurities are not random occurrences but the logical outcomes of specific chemical and physical processes. They can be broadly classified into two primary categories: process-related impurities stemming from the synthetic route and degradation products formed during storage or handling.

Process-Related Impurities: Echoes of Synthesis

This compound, or N-Methyl-5-(methylamino)-1H-imidazole-4-carboxamide hydrochloride, is a substituted imidazole carboxamide.[1] While specific, proprietary synthesis routes may vary, a plausible pathway can be inferred from established organic chemistry principles for imidazole ring formation and functionalization.[3][4] This hypothetical synthesis allows us to anticipate likely process-related impurities, including unreacted starting materials, intermediates, and by-products from unintended side reactions.

A potential synthesis could involve the formation of an imidazole-4-carboxamide core, followed by sequential N-methylation reactions.

Caption: Hypothetical synthesis pathway for Theophyllidine HCl and potential process-related impurities.

Causality Behind Impurity Formation:

-

Unreacted Starting Materials & Intermediates: Incomplete reactions can lead to the carryover of precursors like 4-amino-5-imidazolecarboxamide or methylated intermediates into the final product.[3]

-

Over-Alkylated Species: The use of potent methylating agents like dimethyl sulfate can lead to unintended methylation at other reactive sites on the imidazole ring or amino groups, creating isomeric or di-methylated impurities.[5]

-

Reagents and Catalysts: Residual catalysts (e.g., palladium on carbon if hydrogenation is used) or reagents used in various steps can persist as inorganic or organic impurities.[5]

-

Positional Isomers: During the formation of the substituted imidazole ring, different isomers can form if the reaction conditions are not precisely controlled.

Degradation Products: The Challenge of Stability

This compound, like its parent compound Theophylline, is susceptible to degradation under various stress conditions as mandated by ICH guidelines for forced degradation studies.[6] These studies are essential to establish the intrinsic stability of the molecule and identify degradation products that could form during the product's shelf life.

Key Degradation Pathways:

-

Hydrolysis: The amide linkage in Theophyllidine is a potential site for hydrolysis under acidic or basic conditions, which would cleave the molecule to form N-methyl-5-(methylamino)-1H-imidazole-4-carboxylic acid and methylamine.

-

Oxidation: The imidazole ring and methylamino group are susceptible to oxidation. A primary oxidative degradation pathway for the related compound Theophylline is hydroxylation, leading to the formation of 1,3-Dimethyluric acid.[7] A similar pathway can be anticipated for Theophyllidine, potentially forming a uric acid-like derivative.

-

Photolysis: Exposure to UV light can provide the energy needed to initiate free-radical mechanisms, leading to complex degradation profiles. Photolytic stress is a standard component of stability testing.[8]

-

Thermal Degradation: High temperatures can accelerate hydrolytic and oxidative processes and may induce other degradation pathways.

Sources

- 1. Theophylline EP Impurity D (HCl salt) | 116131-08-9 | SynZeal [synzeal.com]

- 2. impactfactor.org [impactfactor.org]

- 3. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google Patents [patents.google.com]

- 4. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents [patents.google.com]

- 5. CN104744470A - Synthesis method for theophylline - Google Patents [patents.google.com]

- 6. ajpaonline.com [ajpaonline.com]

- 7. mdpi.com [mdpi.com]

- 8. asiapharmaceutics.info [asiapharmaceutics.info]

An In-depth Technical Guide to the Pharmacopeial Status of Theophylline

A Note on Terminology: This guide focuses on the pharmacopeial substance Theophylline. The query for "Theophyllidine Hydrochloride" did not yield a substance with recognized standing in major pharmacopeias. While a distinct chemical entity named "Theophyllidine" and the salt "Theophylline Hydrochloride" exist, the primary substance with extensive pharmacopeial monographs and therapeutic use is Theophylline.[1][2][3] It is presumed that the core scientific and regulatory interest lies with Theophylline.

Executive Summary

Theophylline (1,3-dimethylxanthine) is a methylated xanthine derivative with a long history of use in treating respiratory diseases, primarily asthma and chronic obstructive pulmonary disease (COPD).[4][5] Its pharmacopeial status is well-established, with official monographs in the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), among others.[6] These monographs provide a framework of critical quality attributes and analytical procedures that ensure the identity, purity, quality, and strength of Theophylline as an active pharmaceutical ingredient (API) and in finished dosage forms. This guide provides a detailed examination of Theophylline's pharmacopeial specifications, analytical methodologies, and the scientific principles underpinning its quality control.

Chemical Identity and Physicochemical Properties

Theophylline is a purine alkaloid, structurally isomeric with theobromine.[7] It can be synthesized through various organic chemistry routes, including the Traube method, which is a general process for creating purine bases.[8][9] The quality of Theophylline for pharmaceutical use is defined by its physicochemical properties, which are rigorously controlled by pharmacopeial standards.

Table 1: Physicochemical Properties of Theophylline [4][7][9][10]

| Property | Description |

| Chemical Name | 1,3-dimethyl-7H-purine-2,6-dione |

| Molecular Formula | C₇H₈N₄O₂ |

| Molecular Weight | 180.16 g/mol |

| Appearance | White, odorless crystalline powder with a bitter taste.[7][10] |

| Solubility | One gram dissolves in approx. 120 mL of water and 80 mL of alcohol. Soluble in alkali hydroxides and dilute acids.[7][11] |

| Melting Point | 270–274 °C[7][12] |

| pKa | 8.77 (at 25°C)[7] |

| UV Maximum | Absorbs maximally at approximately 271-277 nm in acidic or alkaline solutions, a key property for spectrophotometric assays.[4][7] |

Pharmacopeial Status and Monographs

Theophylline is an official substance in major global pharmacopeias, which provides the legal and scientific standards for its quality and use in medicines.

United States Pharmacopeia (USP)

The USP features several monographs for Theophylline, covering the bulk drug substance and its various dosage forms.[12]

-

Theophylline (API): The monograph specifies that Theophylline can be anhydrous or contain one molecule of water of hydration.[12][13] It must contain not less than 97.0% and not more than 102.0% of C₇H₈N₄O₂, calculated on a dried basis.[12][13]

-

Theophylline Capsules: Must contain 90.0% to 110.0% of the labeled amount of anhydrous theophylline.[14][15]

-

Theophylline Extended-Release Capsules: These have specific drug release tests (dissolution) tailored to 12-hour or 24-hour dosing schedules to ensure proper pharmacokinetic performance.[16]

Key quality tests stipulated in the USP include:

-

Identification: Confirmed using Infrared (IR) Absorption and by comparing the retention time in the HPLC assay with a USP Theophylline Reference Standard (RS).[12]

-

Assay: Performed using a validated High-Performance Liquid Chromatography (HPLC) method.[12]

-

Impurities: Controlled via tests for Residue on Ignition and Organic Volatile Impurities.[12]

-

Loss on Drying: Differentiates between the hydrous (7.5% - 9.5% loss) and anhydrous (NMT 0.5% loss) forms.[12]

European Pharmacopoeia (EP)

The European Pharmacopoeia also provides a monograph for Theophylline, establishing standards for its use within Europe.[6] The EP, like the USP, outlines stringent requirements for identification, purity, and assay, ensuring a harmonized approach to quality control.

Core Analytical Methodologies

The quality control of Theophylline relies on a suite of robust analytical techniques designed to be specific, accurate, and reproducible.[17] High-Performance Liquid Chromatography (HPLC) is the cornerstone of modern pharmacopeial assays for Theophylline.

Assay and Identification by HPLC

The pharmacopeial HPLC method is a self-validating system for quantifying Theophylline and confirming its identity. The causality behind its design is to achieve separation from potential impurities and degradation products.

Protocol: USP Assay for Theophylline (API) [12]

-

Mobile Phase Preparation: A mixture of an aqueous buffer solution (e.g., sodium acetate with glacial acetic acid) and acetonitrile is prepared. This reversed-phase system ensures that the polar Theophylline molecule is retained appropriately on a C18 (L1 packing) column.[12][18]

-

Standard Preparation: A solution of known concentration is prepared from USP Theophylline RS. This serves as the primary comparator for quantification.

-

Assay Preparation: An accurately weighed sample of Theophylline is dissolved in the mobile phase to a known concentration.

-

Chromatographic System: A liquid chromatograph equipped with a 280 nm UV detector and a 4-mm × 30-cm column containing L1 packing is used. The 280 nm wavelength is chosen for its proximity to Theophylline's absorbance maximum, ensuring high sensitivity.[12][18]

-

System Suitability: Before analysis, the system's performance is verified. Key parameters include the resolution between Theophylline and a related substance (like theobromine), the tailing factor of the Theophylline peak (must be ≤ 2.0), and the relative standard deviation (RSD) of replicate injections (must be ≤ 1.5%).[12] This step ensures the system is performing correctly before sample analysis.

-

Procedure & Calculation: Equal volumes of the Standard and Assay preparations are injected. The peak responses are measured, and the quantity of Theophylline is calculated by comparing the response of the sample to that of the reference standard.[12]